molecular formula C15H17F3N2O B1381846 1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone CAS No. 1279822-87-5

1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone

Cat. No. B1381846
M. Wt: 298.3 g/mol
InChI Key: GSFJOXSSOIZLBU-UHFFFAOYSA-N
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Description

The compound is a derivative of hexahydropyrrolo[3,4-b]pyrrole, which is a type of cyclic compound known as a pyrrole . Pyrroles are five-membered aromatic heterocycles, consisting of four carbon atoms and one nitrogen atom . The benzyl group attached to the pyrrole ring suggests that this compound may have some interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a hexahydropyrrolo[3,4-b]pyrrole core, with a benzyl group and a trifluoroethanone group attached . These groups could potentially influence the reactivity and properties of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the trifluoroethanone group could potentially make this compound more polar, influencing its solubility in different solvents .

Scientific Research Applications

Synthesis and Optical Properties

  • Synthesis and Application in Fluorophores : The compound has been utilized in the synthesis of pyrrole derivatives exhibiting promising optical properties. For instance, its trifluoroacetylation leads to the creation of fluorophores with red-shifted fluorescence emission, as demonstrated in a study by Schmidt et al. (2009) from the journal Chemistry (Schmidt et al., 2009).

Chemical Reactions and Synthesis

  • Diels-Alder Reactions : This compound has been involved in Diels-Alder reactions, forming a basis for new syntheses of indoles, as outlined by Jackson and Moody (1992) in Tetrahedron (Jackson & Moody, 1992).
  • One-Pot Synthesis Protocols : Alizadeh and Ghanbaripour (2013) in Helvetica Chimica Acta discussed its use in efficient one-pot synthesis methods for creating various compounds, highlighting the versatility of this chemical in synthesis (Alizadeh & Ghanbaripour, 2013).

Potential Applications in Cancer Research

  • Anticancer Agent Synthesis : Research led by Redda et al. (2011) in Cancer Research indicates that derivatives of this compound may have potential as anticancer agents. They evaluated the cytotoxic effects of synthesized compounds on various cancer cell lines (Redda et al., 2011).

Structural and Spectroscopic Analysis

  • Structural Characterization : Studies have focused on its structural characterization, employing techniques like NMR and X-ray diffraction, as shown in research by Louroubi et al. (2019) in the Journal of Molecular Structure (Louroubi et al., 2019).
  • Carbon-13 NMR Study : Ohnmacht et al. (1983) in the Journal of Heterocyclic Chemistry used carbon-13 NMR shifts for a complete assignment of similar pyrrole compounds, aiding in understanding the chemical structure and behavior (Ohnmacht et al., 1983).

Applications in Materials Science

  • Use in Dyes and Electronic Devices : The derivative's use in the synthesis of dyes and materials for organic electronic devices has been explored, as described in studies by Martins et al. (2018) in Dyes and Pigments and Krzeszewski et al. (2014) in The Journal of Organic Chemistry. These works highlight its relevance in the field of materials science and electronics (Martins et al., 2018) (Krzeszewski et al., 2014).

Future Directions

The study of pyrrole derivatives is a rich field with many potential applications, including in the development of new pharmaceuticals . This particular compound could potentially be of interest in this context, but without more information, it’s hard to say for certain.

properties

IUPAC Name

1-(1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O/c16-15(17,18)14(21)20-9-12-6-7-19(13(12)10-20)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFJOXSSOIZLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C(=O)C(F)(F)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone
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1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone
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1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone
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1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone
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1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone
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1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone

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